Prostate Cancer PC-3 Cytotoxicity: α-Tomatine Is 200-Fold More Potent Than Its Aglycone Tomatidine
In a direct head-to-head comparison using the MTT assay on androgen-independent human prostate cancer PC-3 cells, α-tomatine exhibited an IC50 of 0.003 mM (3.0 ± 0.3 µg/mL), whereas its aglycone tomatidine (the fully hydrolyzed, sugar-free form) required an IC50 of 0.599 mM (248.9 ± 11.2 µg/mL) [1]. This represents a 200-fold difference in potency. The intermediate hydrolysis products β1-tomatine (3 sugars), γ-tomatine (2 sugars), and δ-tomatine (1 sugar) showed progressively decreasing activity, establishing a direct quantitative relationship between the number of sugar residues on the lycotetraose chain and cytotoxic potency [1]. The same study demonstrated that PC-3 cells were approximately 10 times more susceptible to α-tomatine than the normal human liver (Chang) and lung (Hel299) cell lines tested [1].
| Evidence Dimension | Cytotoxicity IC50 against human prostate cancer PC-3 cells |
|---|---|
| Target Compound Data | α-Tomatine IC50 = 0.003 mM (3.0 ± 0.3 µg/mL) |
| Comparator Or Baseline | Tomatidine IC50 = 0.599 mM (248.9 ± 11.2 µg/mL); β1-tomatine IC50 = 0.091 mM; γ-tomatine IC50 = 0.139 mM; δ-tomatine IC50 = 0.174 mM |
| Quantified Difference | α-Tomatine is 200-fold more potent than tomatidine; potency scales with sugar number (4 > 3 > 2 > 1 > 0) |
| Conditions | MTT assay, 24 h exposure, PC-3 prostate cancer cell line; data from Choi et al. (2012) J Agric Food Chem Table 3 |
Why This Matters
Procurement of tomatidine or partially hydrolyzed tomatine products in place of intact α-tomatine will result in a 6.6-fold to 200-fold loss of activity in prostate cancer models, rendering experimental outcomes non-comparable.
- [1] Choi SH, Ahn JB, Kozukue N, et al. Structure–Activity Relationships of α-, β1-, γ-, and δ-Tomatine and Tomatidine against Human Breast (MDA-MB-231), Gastric (KATO-III), and Prostate (PC3) Cancer Cells. J Agric Food Chem. 2012;60(15):3891-3899. doi:10.1021/jf3003027 View Source
